molecular formula C6H17ClN2 B1432158 N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride CAS No. 1609403-04-4

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride

Cat. No.: B1432158
CAS No.: 1609403-04-4
M. Wt: 152.66 g/mol
InChI Key: TVAZRTKEMJFFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is a chemical compound with the molecular formula C6H16N2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride typically involves the reaction of N-methyl-1,2-ethanediamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, including filtration, distillation, and crystallization, to isolate the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethanediamine derivatives.

Scientific Research Applications

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers, resins, and other chemical products.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,2-ethanediamine
  • N-Isopropyl-1,2-ethanediamine
  • N,N-Dimethyl-1,2-ethanediamine

Uniqueness

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is unique due to its specific combination of isopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.

Properties

CAS No.

1609403-04-4

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

N'-methyl-N'-propan-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5,7H2,1-3H3;1H

InChI Key

TVAZRTKEMJFFPH-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCN.Cl.Cl

Canonical SMILES

CC(C)N(C)CCN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.